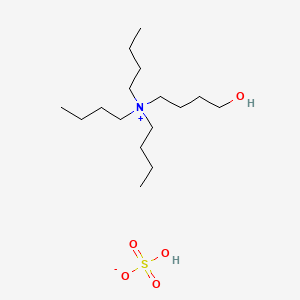
Tetrabutyl(4-hydroxy)ammonium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutyl(4-hydroxy)ammonium hydrogen sulfate is a quaternary ammonium salt with the molecular formula C16H37NO5S. It is commonly used in various chemical processes due to its unique properties, such as its ability to act as a phase transfer catalyst and its solubility in both water and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutyl(4-hydroxy)ammonium hydrogen sulfate typically involves the reaction of tetrabutylammonium hydroxide with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3CH2CH2CH2)4N+OH−+H2SO4→(CH3CH2CH2CH2)4N+HSO4−+H2O
Industrial Production Methods
In industrial settings, the production of tetrabutyl(4-hydroxy)ammonium hydrogen sulfate involves the use of large-scale reactors where tetrabutylammonium hydroxide and sulfuric acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes, such as crystallization and filtration, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Tetrabutyl(4-hydroxy)ammonium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonates.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It participates in nucleophilic substitution reactions, where the hydrogen sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides and alkoxides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while substitution reactions can produce a variety of substituted ammonium salts .
Scientific Research Applications
Tetrabutyl(4-hydroxy)ammonium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It serves as an ion-pairing agent in chromatographic techniques, aiding in the separation and analysis of biological molecules.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals .
Mechanism of Action
The mechanism by which tetrabutyl(4-hydroxy)ammonium hydrogen sulfate exerts its effects involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The compound’s quaternary ammonium group interacts with various molecular targets, enhancing the solubility and reactivity of the reactants .
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium bromide
- Tetrabutylammonium chloride
- Tetrabutylammonium iodide
Uniqueness
Tetrabutyl(4-hydroxy)ammonium hydrogen sulfate is unique due to its hydrogen sulfate group, which imparts distinct solubility and reactivity properties compared to other tetrabutylammonium salts. This makes it particularly useful in applications requiring specific phase transfer and ion-pairing capabilities .
Properties
CAS No. |
93839-28-2 |
|---|---|
Molecular Formula |
C16H37NO5S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
hydrogen sulfate;tributyl(4-hydroxybutyl)azanium |
InChI |
InChI=1S/C16H36NO.H2O4S/c1-4-7-12-17(13-8-5-2,14-9-6-3)15-10-11-16-18;1-5(2,3)4/h18H,4-16H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
KNMMYBWJLPBZBG-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCCO.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



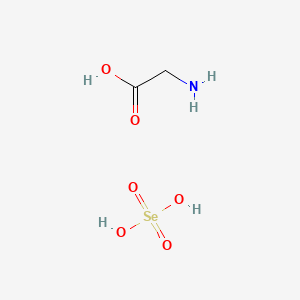
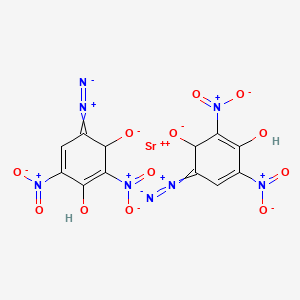
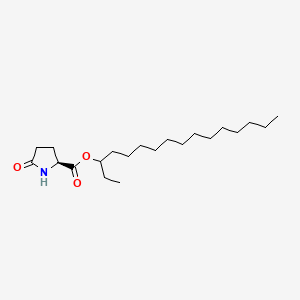


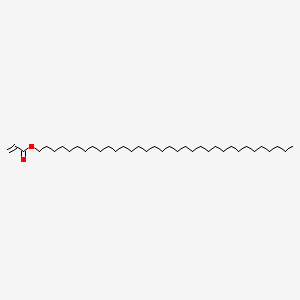
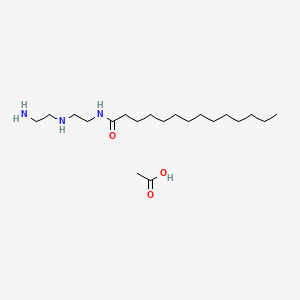

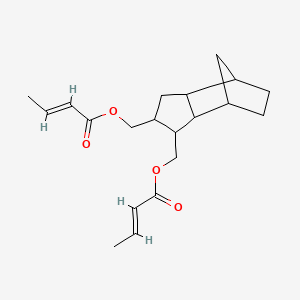
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)
![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)

